Levulinic acid semicarbazone
Description
Levulinic acid semicarbazone: This compound , is a chemical compound with the molecular formula C6H11N3O3 and a molecular weight of 173.17 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use.
Properties
IUPAC Name |
4-(carbamoylhydrazinylidene)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-4(2-3-5(10)11)8-9-6(7)12/h2-3H2,1H3,(H,10,11)(H3,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMFABHHLRSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282037 | |
| Record name | Levulinic acid semicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-09-2 | |
| Record name | Levulinic acid semicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVULINIC ACID SEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Synthesis via Condensation Reactions
The most widely documented method for preparing levulinic acid semicarbazone involves the condensation of levulinic acid (4-oxopentanoic acid) with semicarbazide hydrochloride in an aqueous medium. This reaction is typically catalyzed by sodium acetate, which neutralizes hydrochloric acid generated during the process, driving the reaction toward completion.
Reaction Mechanism and Conditions
The synthesis proceeds via nucleophilic addition of the semicarbazide amino group to the carbonyl carbon of levulinic acid, followed by dehydration to form the semicarbazone linkage. The general protocol involves:
- Dissolving levulinic acid (0.01 mol) and semicarbazide hydrochloride (0.01 mol) in water.
- Adding sodium acetate (0.01 mol) to maintain a neutral pH (~4–5).
- Stirring the mixture at room temperature for 15 minutes to 2.5 hours.
- Cooling the solution to induce crystallization, followed by filtration and recrystallization from aqueous ethanol (95%).
Table 1: Physical Properties of Synthesized this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃O₃ |
| Melting Point | 163°C |
| Yield | 74% |
| Nitrogen Content (Calc.) | 24.26% |
| Nitrogen Content (Found) | 24.19% |
This method yields a pure product with minimal neurotoxicity, as confirmed by anticonvulsant activity screens.
Alternative Synthetic Approaches
Substituted Aryl Semicarbazides
To enhance pharmacological activity, 4-aryl substituted semicarbazones are synthesized by reacting levulinic acid with para-substituted phenyl semicarbazides. For example:
- Levulinic acid (0.005 mol) and 4-fluorophenyl semicarbazide (0.005 mol) are dissolved in ethanol-water (1:1).
- Glacial acetic acid adjusts the pH to 4–5.
- Refluxing for 1–2.5 hours, followed by cooling and crystallization.
This approach introduces hydrophobic aryl groups near the semicarbazone moiety, critical for anticonvulsant efficacy.
Table 2: Yields and Melting Points of Substituted Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Fluoro | F | 48 | 166–168 |
| 4-Chloro | Cl | 64 | 244–246 |
| 4-Bromo | Br | 67 | 258–264 |
Optimization of Reaction Parameters
Characterization and Quality Control
Spectroscopic Analysis
- UV-Vis : Absorption maxima at 240–260 nm confirm the presence of conjugated C=N bonds.
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) validate the semicarbazone structure.
- ¹H NMR : Signals at δ 2.1–2.5 ppm correspond to the levulinic acid methylene groups, while δ 8.1–8.3 ppm confirms the hydrazone proton.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor for anticonvulsant agents, with structure-activity relationship (SAR) studies highlighting the importance of para-halo substituents (F, Cl, Br). For instance, 4-(4′-fluorophenyl)this compound demonstrates broad-spectrum activity in maximal electroshock (MES) and subcutaneous metrazol (ScMet) seizure models.
Industrial-Scale Production Considerations
Solvent Recovery and Recycling
Patent literature describes solvent extraction techniques using phenolic compounds (e.g., p-methoxyphenol) to isolate this compound from aqueous reaction mixtures. Distillation or crystallization then recovers the product, while the solvent is recycled.
Continuous Flow Reactors
Recent advancements propose continuous flow systems for semicarbazone synthesis, reducing reaction times and improving yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: Levulinic acid semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce hydrazine derivatives .
Scientific Research Applications
Anticonvulsant Activity
Overview
Levulinic acid semicarbazone has been studied for its potential anticonvulsant properties. A series of 4-aryl substituted semicarbazones were synthesized and evaluated for their ability to prevent seizures.
Key Findings
- Active Compounds : Among the synthesized compounds, 4-(4′-fluoro phenyl) this compound demonstrated significant anticonvulsant activity with low neurotoxicity, making it a promising candidate for further development .
- Mechanism of Action : The presence of an aryl group near the semicarbazone moiety is essential for enhancing anticonvulsant activity. The studies indicated that these compounds can act through multiple mechanisms, potentially involving hydrophobic interactions and hydrogen bonding .
Data Table: Anticonvulsant Activity of Selected Compounds
| Compound | Seizure Protection (%) | Neurotoxicity Level |
|---|---|---|
| 4-(4′-fluoro phenyl) semicarbazone | 50% at 0.5 h | Low |
| Unsubstituted semicarbazone | 0% | None |
| Compound 3 | 25% at 1 h | None |
| Compound 4 | 25% at 1 h | None |
Pharmaceutical Applications
Drug Formulation
this compound has potential applications as an active pharmaceutical ingredient (API) due to its favorable pharmacokinetic properties. Its ability to modulate the absorption of other drugs has been explored in transdermal formulations.
Case Study: Transdermal Drug Delivery
A study investigated the use of levulinic acid in buprenorphine patch formulations. It was found that the presence of levulinic acid significantly enhanced the skin permeability of buprenorphine, suggesting its utility as a penetration enhancer in transdermal drug delivery systems .
Safety and Toxicity Profile
Toxicological Studies
The safety profile of this compound is crucial for its application in pharmaceuticals. Studies have shown that while levulinic acid itself exhibits low acute toxicity, further investigations into the toxicity of its derivatives are ongoing.
- Acute Toxicity : The acute oral LD50 for levulinic acid in rats was determined to be approximately 1850 mg/kg, indicating a relatively safe profile .
- Sensitization Potential : In human studies, no sensitization reactions were observed with levulinic acid at concentrations up to 4%, suggesting a favorable safety margin for topical applications .
Mechanism of Action
The mechanism of action of Levulinic acid semicarbazone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Levulinic acid: The parent compound from which Levulinic acid semicarbazone is derived.
Semicarbazide: A related compound used in the synthesis of semicarbazones.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable chemical reactivity.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of levulinic acid and semicarbazide. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research in various scientific fields.
Biological Activity
Levulinic acid semicarbazone (LAS) is a compound derived from levulinic acid, which has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant properties. This article reviews the synthesis, biological activity, and structure-activity relationships associated with LAS, drawing from various studies to provide a comprehensive overview.
Synthesis of this compound
This compound is synthesized through the reaction of levulinic acid with semicarbazide hydrochloride in the presence of a base. The typical procedure involves:
- Reagents : Levulinic acid (0.01 mol), semicarbazide hydrochloride (0.01 mol), and sodium acetate.
- Solvent : Water or a mixture of ethanol and water.
- Procedure : The reaction mixture is stirred at room temperature for approximately 15 minutes, followed by cooling to induce crystallization.
This process yields LAS, which can then be characterized using various analytical techniques such as NMR and IR spectroscopy.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of LAS and its derivatives. A study conducted by Aggarwal and Mishra (2005) synthesized several 4-aryl substituted semicarbazones of levulinic acid to evaluate their anticonvulsant activity through established models such as maximal electroshock (MES) and subcutaneous metrazol (ScMet) tests.
- Key Findings :
- 4-(4'-fluoro phenyl) this compound emerged as the most active compound, demonstrating a broad spectrum of anticonvulsant activity with minimal neurotoxicity.
- Unsubstituted this compound showed no activity in all tested models, highlighting the importance of aryl substitution for biological efficacy .
Structure-Activity Relationship (SAR)
The biological activity of LAS is significantly influenced by its structural features. The presence of hydrophobic and hydrophilic groups plays a crucial role in its pharmacokinetic properties and overall effectiveness:
- Hydrophobic-Hydrophilic Balance : The incorporation of hydrophobic aryl groups enhances the ability of LAS to cross the blood-brain barrier, which is essential for anticonvulsant activity.
- Neurotoxicity : Compounds that maintain low neurotoxicity while exhibiting high anticonvulsant activity are particularly desirable. For instance, certain derivatives have been shown to exhibit neuroprotective effects at effective doses .
Comparative Biological Activity
The following table summarizes the biological activity of selected derivatives of this compound based on their anticonvulsant effects:
| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity |
|---|---|---|---|
| 4-(4'-fluoro phenyl) this compound | 100 | 100 | Low |
| 4-(3'-chlorophenyl) this compound | 300 | 50 | Moderate |
| Unsubstituted this compound | - | 0 | None |
Case Studies
-
Aggarwal et al. Study (2005) :
- Investigated various substituted semicarbazones for their anticonvulsant properties.
- Found that specific substitutions significantly enhanced efficacy while reducing toxicity.
- Pandeya et al. Research :
Q & A
Q. What are the standard protocols for synthesizing levulinic acid semicarbazone and its derivatives?
this compound is synthesized by condensing levulinic acid (4-oxopentanoic acid) with semicarbazide hydrochloride under reflux in ethanol or methanol. The reaction typically requires acidic conditions (e.g., glacial acetic acid) to catalyze the formation of the semicarbazone moiety. Derivatives are prepared by introducing substituents at the 4-position of the aryl group, such as fluorine or bromine, to enhance anticonvulsant activity. Characterization involves spectral techniques (IR, NMR) and elemental analysis .
Q. Which spectroscopic methods are most effective for characterizing this compound complexes?
Infrared (IR) spectroscopy confirms the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3200–3400 cm⁻¹) groups. Nuclear Magnetic Resonance (¹H and ¹³C NMR) identifies proton environments, such as the ketone-derived hydrazone proton (δ 8–10 ppm). X-ray crystallography resolves molecular geometry, particularly the spatial arrangement of the aryl group relative to the semicarbazone moiety, which is critical for activity .
Q. How are anticonvulsant activities of semicarbazones evaluated in preclinical models?
Anticonvulsant screening employs maximal electroshock (MES) and subcutaneous metrazol (ScMet) seizure tests in rodents. Compounds are administered intraperitoneally, and protection against seizures is quantified. Neurotoxicity is assessed via rotorod tests. For example, 4-(4′-fluorophenyl) this compound showed broad-spectrum activity at 50 mg/kg with minimal motor impairment .
Advanced Research Questions
Q. What structural features of this compound derivatives are critical for anticonvulsant efficacy?
The "four-binding-site hypothesis" dictates that anticonvulsant activity requires:
- Aryl hydrophobic site : A para-substituted aryl group (e.g., 4-fluorophenyl) enhances lipophilicity and target binding.
- Hydrogen-bonding domain : The semicarbazone NH group interacts with neuronal ion channels.
- Hydrophilic-hydrophobic balance : A carboxyl group improves solubility without compromising membrane permeability. Unsubstituted derivatives lack activity, validating the necessity of aryl substituents .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
Discrepancies may arise from variations in substituent electronic effects or assay protocols. A systematic approach includes:
- Comparative molecular field analysis (CoMFA) : To map steric and electrostatic contributions.
- In silico docking : Predict binding affinities to targets like GABA receptors or sodium channels.
- Standardized bioassays : Replicate studies under identical conditions (e.g., dose, animal strain). For example, Yogeeswari et al. demonstrated halogenated aryl groups enhance activity via electron-withdrawing effects .
Q. What mechanisms underlie the selective ScMet (metrazol) activity of certain derivatives?
ScMet selectivity may involve GABAergic modulation, as metrazol antagonizes GABA₀ receptors. Derivatives with electron-deficient aryl groups (e.g., 4-fluorophenyl) could stabilize receptor interactions. Electrophysiological studies (patch-clamp) on hippocampal neurons and radioligand binding assays (e.g., [³H]flumazenil) are recommended to validate targets .
Q. Why do some semicarbazones exhibit neurotoxicity despite structural similarities to active compounds?
Neurotoxicity correlates with excessive lipophilicity or off-target binding. Quantitative structure-toxicity relationship (QSTR) models can predict toxicity thresholds. For instance, rotorod test data revealed that derivatives with bulky substituents (e.g., bromine) impair motor coordination at higher doses, necessitating hydrophilic-lipophilic balance optimization .
Q. What methodologies address the lack of toxicological data for this compound derivatives?
Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) followed by in vivo acute toxicity studies (OECD 423 guidelines). Computational tools like ProTox-II predict organ-specific toxicity, guiding safer derivative design. Current data gaps highlight the need for comprehensive toxicokinetic profiling .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yields .
- Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) and single-crystal XRD for unambiguous structural confirmation .
- Biological Screening : Include pharmacokinetic studies (e.g., plasma half-life, brain permeability) to assess therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
